(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone
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Overview
Description
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is an organic compound that features a phenyl group substituted with a tert-butyl group and a pyridin-3-yl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: It is used in the development of thermally activated delayed fluorescence (TADF) emitters for display and lighting applications.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of (4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the production of pro-inflammatory cytokines by binding to specific active sites on enzymes like COX-2 .
Comparison with Similar Compounds
Similar Compounds
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-2-yl)methanone
- (3,5-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone
Uniqueness
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
(4-(tert-Butyl)phenyl)(pyridin-3-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound features a pyridine ring and a tert-butyl-substituted phenyl group , characterized by the following molecular formula:
- Molecular Formula : C16H18N\O
- Molecular Weight : 254.32 g/mol
The presence of the ketone functional group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically employs methods such as:
- Suzuki-Miyaura Coupling Reaction : A common method for forming carbon-carbon bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst.
- Refluxing with Pyridine Derivatives : This method allows for the introduction of the pyridine moiety effectively.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potent inhibition of cell proliferation. The compound's IC50 values against specific cancer cell lines are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 30 | Inhibition of tubulin polymerization |
MCF-7 | 25 | Induction of apoptosis |
A549 | 35 | Disruption of cell cycle regulation |
The mechanism primarily involves interference with tubulin dynamics, which is crucial for mitotic spindle formation during cell division. Compounds with similar structures often exhibit this mechanism, making them promising candidates for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects. Studies have reported its effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the compound against a panel of cancer cell lines, revealing that it significantly inhibited cell growth at concentrations lower than many existing chemotherapeutics. The study highlighted its selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Assessment : Another investigation focused on the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it possesses broad-spectrum antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : By binding to tubulin, the compound disrupts microtubule dynamics essential for cell division.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The interaction with bacterial membranes may compromise their integrity, leading to cell lysis.
Properties
CAS No. |
61780-09-4 |
---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)14-8-6-12(7-9-14)15(18)13-5-4-10-17-11-13/h4-11H,1-3H3 |
InChI Key |
GTFKVWMPDAGUIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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